4-(1H-benzimidazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol
CAS No.:
Cat. No.: VC16343917
Molecular Formula: C15H14N6O2
Molecular Weight: 310.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N6O2 |
|---|---|
| Molecular Weight | 310.31 g/mol |
| IUPAC Name | 4-(1H-benzimidazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C15H14N6O2/c1-8-17-12(23-20-8)7-21-6-11(22)13(14(21)16)15-18-9-4-2-3-5-10(9)19-15/h2-5,16,22H,6-7H2,1H3,(H,18,19) |
| Standard InChI Key | VWLZLEPAJHYIKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=N1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Introduction
The compound 4-(1H-benzimidazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule featuring a benzimidazole moiety, a 3-methyl-1,2,4-oxadiazol-5-yl group, and a dihydropyrrole structure. This compound's molecular formula is C15H14N6O2, with a molecular weight of approximately 342.37 g/mol. Its unique structural features suggest potential applications in medicinal chemistry due to the diverse biological activities associated with benzimidazole derivatives.
Structural Features and Chemical Reactivity
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Benzimidazole Moiety: This fused bicyclic structure, consisting of a benzene ring and an imidazole ring, is known for its wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.
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3-Methyl-1,2,4-oxadiazol-5-yl Group: This moiety contributes to the compound's reactivity and potential biological interactions.
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Dihydropyrrole Structure: The presence of an imino group and a dihydropyrrole ring system allows for various chemical reactions, which are crucial in synthesizing derivatives with enhanced biological activity.
Synthesis and Potential Applications
The synthesis of 4-(1H-benzimidazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps starting from readily available precursors. Each step requires careful optimization to maximize yield and purity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(1H-benzimidazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol | Benzimidazole, oxadiazole, dihydropyrrole | Potential antimicrobial, anticancer, or antioxidant |
| 4-(1H-benzimidazol-2-yl)-5-imino-N-(3-methyl-thiazol-2-yl)pyrrol-3-carboxamide | Contains thiazole instead of oxadiazole | Antimicrobial |
| 7-(benzimidazol-2-yl)-6-hydroxyquinoline | Hydroxyquinoline moiety | Anticancer |
| 2-(benzimidazol-2-yl)phenol | Simple phenolic structure | Antioxidant |
Biological Activities and Research Findings
Benzimidazole derivatives are known for their diverse biological activities. While specific data on 4-(1H-benzimidazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol may be limited, compounds with similar structures have shown promising results in various fields, including antimicrobial and anticancer research.
Future Directions and Challenges
Further research is needed to fully explore the biological activities and potential applications of 4-(1H-benzimidazol-2-yl)-5-imino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol. This includes conducting in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.
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